molecular formula C14H12ClNO3 B2610655 (3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate CAS No. 338399-81-8

(3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate

Cat. No. B2610655
CAS RN: 338399-81-8
M. Wt: 277.7
InChI Key: AQKNTZJQLSBCAR-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate, also known as 3-chlorophenylmethyl (E)-2-furoate, is an organic compound with a wide range of applications in scientific research. It is a yellow solid that is soluble in most organic solvents, with a melting point of 85-87°C. 3-chlorophenylmethyl (E)-2-furoate is used in a variety of scientific research applications, including its use as a chemical intermediate, as a reagent in organic synthesis, and as an inhibitor of certain enzymes. This compound has been extensively studied in the laboratory, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are well understood.

Scientific Research Applications

  • Synthesis and Crystal Structure : The synthesis and crystal structure analysis of related compounds have been a significant area of interest. For instance, the crystal structure of a compound with a similar structure, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, was determined using X-ray diffraction, contributing to our understanding of such compounds' molecular structures (Hu Yang, 2009).

  • Biological Evaluation and Docking Studies : Some studies focus on the biological evaluation of derivatives. For example, novel pyrazoline derivatives have been synthesized and assessed for anti-inflammatory and antibacterial activities. These studies often involve computational methods like molecular docking to understand the interaction between these compounds and biological targets (P. Ravula, V. Babu, P. Manich, Rika, N. R. Chary, J. N. S. Ch, Ra, 2016).

  • Antimicrobial Activity : The antimicrobial activity of related compounds is another area of research. For example, Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes were synthesized and tested for antimicrobial properties (M. Arora, J. Saravanan, S. Mohan, S. Bhattacharjee, 2013).

  • Thermodynamic Properties : The study of thermodynamic properties of related compounds, such as furan-3-carboxylic acids chlorine derivatives, in various solvents has been conducted to understand their solubility and stability under different conditions (I. Sobechko, Y. Horak, V. Dibrivnyi, M. Obushak, L. Goshko, 2019).

  • Potential Antiemetic Agent Synthesis : Another interesting application is in the synthesis of potential antiemetic agents, where labeled phenylethylamine was used in synthesizing a compound known as CI-1021, showing the utility of these compounds in medicinal chemistry (Yinsheng Zhang, 2000).

  • Herbicidal Activity : Some derivatives, such as 4-Chloro-2-butynyl N-(3-chlorophenyl)carbamate, have been studied for their herbicidal properties and mechanisms, highlighting the agricultural applications of these compounds (M. Bergon, M. Kouda-Bonafos, J. Calmon, 1987).

properties

IUPAC Name

(3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c15-12-4-1-3-11(9-12)10-19-14(17)16-7-6-13-5-2-8-18-13/h1-9H,10H2,(H,16,17)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKNTZJQLSBCAR-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC(=O)NC=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)COC(=O)N/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.